Kabiramide C

Description

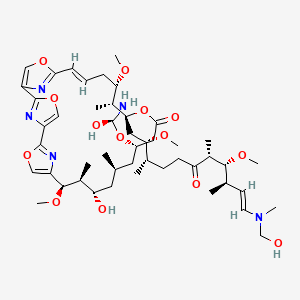

Structure

2D Structure

Properties

Molecular Formula |

C48H75N5O14 |

|---|---|

Molecular Weight |

946.1 g/mol |

IUPAC Name |

(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one |

InChI |

InChI=1S/C48H75N5O14/c1-27-19-33(66-48(49)58)21-43(57)67-41(22-40(60-9)28(2)15-16-37(55)30(4)44(61-10)29(3)17-18-53(7)26-54)32(6)39(59-8)13-12-14-42-50-35(24-63-42)46-52-36(25-65-46)47-51-34(23-64-47)45(62-11)31(5)38(56)20-27/h12,14,17-18,23-25,27-33,38-41,44-45,48,54,56,58H,13,15-16,19-22,26,49H2,1-11H3/b14-12+,18-17+/t27-,28-,29+,30-,31-,32+,33-,38-,39-,40-,41-,44+,45+,48+/m0/s1 |

InChI Key |

XYKNXOJYKRVXBX-ZAUPHERQSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)CO)OC)OC)O[C@H](N)O |

Canonical SMILES |

CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |

Origin of Product |

United States |

Isolation, Identification, and Origin of Kabiramide C

Discovery and Initial Characterization from Marine Organisms

Kabiramide C is a natural product that was first identified from marine invertebrates. Its discovery and subsequent characterization have revealed a potent bioactive compound with a unique chemical structure, leading to its classification within a significant family of marine macrolides.

The initial discovery of this compound occurred during investigations into the chemical defenses of marine organisms. A lipophilic extract from the egg masses of an unidentified nudibranch, collected at Kabira Bay in Ishigaki-jima Island, Japan, demonstrated considerable antifungal activity. nih.gov The compound responsible for this activity was isolated and named this compound. nih.gov

Further studies identified this compound in the egg ribbons of the Spanish Dancer nudibranch, Hexabranchus sanguineus. nih.govuncw.edu Nudibranchs are known to sequester chemical compounds from their diet, often sponges, and concentrate them in their tissues and egg masses, presumably as a defense mechanism against predation and infection. uncw.edu The concentration of these macrolides is often significantly higher in the egg masses compared to the adult nudibranch's tissues. uncw.edu

While first discovered in nudibranchs, the likely dietary source of this compound was later traced to marine sponges. The compound has been isolated from several sponge species, confirming their role as the probable biogenetic origin. Notably, this compound, along with other analogues like Kabiramides B and D, has been isolated from the marine sponge Pachastrissa nux, collected in the Gulf of Thailand. nih.govfigshare.comnih.gov Researchers have also isolated this compound from a sponge identified as Halichondria sp. B from Palau. uncw.edu This finding supports the hypothesis that nudibranchs like Hexabranchus sanguineus accumulate these compounds by feeding on specific sponges. uncw.edu

Table 1: Marine Organisms as Sources of this compound

| Organism Type | Species Name | Location of Isolation | Reference(s) |

| Nudibranch | Unidentified species | Kabira Bay, Ishigaki-jima, Japan | nih.gov |

| Nudibranch | Hexabranchus sanguineus (Spanish Dancer) | Indo-Pacific | nih.govuncw.edu |

| Marine Sponge | Pachastrissa nux | Gulf of Thailand | nih.govfigshare.comnih.gov |

| Marine Sponge | Halichondria sp. B | Palau | uncw.edu |

This compound is classified as a member of the trisoxazole macrolide family, a group of marine natural products known for their potent cytotoxic and antifungal activities. nih.gov The defining structural feature of this family is a complex macrolide ring that incorporates three contiguous oxazole (B20620) units. nih.gov They also typically possess a side-chain, in the case of this compound, terminating in an N-methyl-vinylformamide group. nih.gov The planar structures of the initial members of this group, including this compound and the related ulapualides, were first determined through the interpretation of spectral data and chemical degradation. nih.gov Other related compounds in this family include the jaspisamides and mycalolides. nih.gov

Stereochemical Assignment and Absolute Configuration Determination

The complex three-dimensional structure of this compound, including the specific arrangement of its atoms (stereochemistry), is crucial for its biological activity. Elucidating this precise structure required advanced analytical techniques.

The absolute stereochemistry of this compound was definitively determined through X-ray crystallography. researchgate.net This technique involves crystallizing a molecule, or in this case a complex of two molecules, and then analyzing how it diffracts X-rays. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal.

Researchers were able to determine the structure by forming a co-crystal of this compound bound to the protein actin. The analysis of this actin-Kabiramide C complex at a high resolution of 1.45 Å provided the clear structural data needed to reveal the absolute configuration of the macrolide. researchgate.net A similar analysis was performed on the related compound, jaspisamide A, in complex with actin. researchgate.net This method of co-crystallization with a target protein is a powerful tool for determining the absolute stereochemistry of complex natural products.

Table 2: Crystallographic Data for Actin-Kabiramide C Complex

| Parameter | Value |

| Compound | This compound |

| Binding Partner | Actin |

| Method | X-ray Crystallography |

| Resolution | 1.45 Å |

| Outcome | Determination of absolute stereochemistry |

| Reference | researchgate.net |

Biosynthetic Pathways and Origin of Kabiramide C

Elucidation of Proposed Biosynthetic Routes

The structural architecture of Kabiramide C strongly suggests its formation via a Type I modular polyketide synthase (PKS) pathway. Polyketides are a diverse class of secondary metabolites assembled from simple acyl-CoA precursors in a process that bears resemblance to fatty acid synthesis.

The proposed biosynthetic route for this compound involves a large, multi-enzyme assembly line. This process begins with a starter unit, likely an acyl-CoA molecule, which is loaded onto the PKS. The linear polyketide chain is then built through a series of condensation reactions, where extender units, typically methylmalonyl-CoA or malonyl-CoA, are sequentially added. Each module of the PKS is responsible for one cycle of chain extension and may contain various catalytic domains (e.g., ketosynthase, acyltransferase, dehydratase, ketoreductase) that determine the specific chemical structure at each two-carbon unit. The process concludes with the release and macrocyclization of the fully assembled polyketide chain, a reaction often catalyzed by a C-terminal thioesterase (TE) domain. rsc.org The distinctive trisoxazole moiety found in this compound is believed to be formed through post-PKS modifications of the polyketide backbone.

Identification of Producer Organisms and Symbiotic Relationships

This compound was first isolated from the egg masses of a nudibranch. acs.org It has also been purified from marine sponges, such as the black sponge Ircinia sp. nih.gov While these marine invertebrates are the sources from which the compound is isolated, they are not believed to be the true producers. The accumulation of such complex metabolites in sponges and nudibranchs is often the result of a symbiotic relationship with microorganisms or through the food chain. Nudibranchs, for instance, are known to sequester chemical defenses from their dietary sources, such as sponges, to protect their vulnerable egg masses. researchgate.net

There is compelling evidence to suggest that the true biosynthetic source of this compound and related actin-targeting macrolides are uncultivated symbiotic bacteria. nih.gov Research into the origin of misakinolides, structurally similar macrolides isolated from the sponge Theonella swinhoei, has pointed to a specific bacterial symbiont. nih.gov Metagenomic analysis, single-filament sequencing, and mass spectrometry imaging have provided strong evidence that these compounds are produced by members of the candidate genus 'Entotheonella'. nih.gov

These 'Entotheonella' symbionts, which belong to the candidate phylum 'Tectomicrobia', are known to harbor vast and diverse biosynthetic gene clusters responsible for producing a wide array of bioactive polyketides and peptides within their sponge hosts. nih.gov Given the structural and functional similarities between misakinolides and this compound, it is highly hypothesized that this compound is also synthesized by a symbiotic bacterium, quite possibly a member of the 'Entotheonella' genus residing within its sponge or nudibranch-associated host.

Enzymology and Gene Cluster Analysis in Macrolide Biosynthesis

The biosynthesis of complex macrolides like this compound is governed by the specific enzymology encoded within dedicated biosynthetic gene clusters (BGCs). These BGCs contain all the necessary genetic information for the production of the natural product.

Enzymology: The core enzymes are the modular Type I Polyketide Synthases (PKSs). Each module is a section of a large protein that contains several catalytic domains responsible for one round of chain elongation.

Acyltransferase (AT): Selects the correct extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester linkage.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group, leading to variations in the final structure.

Thioesterase (TE): The terminal domain that catalyzes the release of the completed polyketide chain, often accompanied by intramolecular cyclization to form the macrolactone ring. rsc.org

Gene Cluster Analysis: The identification and analysis of BGCs are central to understanding macrolide biosynthesis. researchgate.net By sequencing the metagenomic DNA from a source organism (like a sponge), researchers can identify large gene clusters encoding PKSs. nih.gov Bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are used to scan genomic data for these BGCs and predict the structure of the resulting natural product. researchgate.netmdpi.com This genome mining approach was successfully used to link the misakinolide BGC to an 'Entotheonella' symbiont, providing a powerful blueprint for investigating the origins of this compound. nih.gov

Comparative Biosynthesis with Related Actin-Targeting Macrolides

This compound is part of a large family of structurally diverse macrolides that all target actin. nih.gov This family includes compounds like the misakinolides, swinholides, and tolytoxins. Despite being isolated from vastly different organisms (sponges, cyanobacteria), they exhibit remarkable structural relationships and a conserved mode of action. researchgate.netnih.gov

The biosynthesis of these related macrolides provides insights into the evolutionary mechanisms that generate chemical diversity.

Combinatorial Modularity: The modular nature of PKS pathways allows for the mixing and matching of modules and domains over evolutionary time. This can lead to the generation of novel structures from a common ancestral gene cluster. This mechanism is thought to be responsible for the diversity seen in some macrolide families. nih.gov

Convergent Evolution: In other cases, structurally similar functional motifs, such as the actin-binding side chains, may have evolved independently in different organisms. This suggests a strong selective advantage for producing molecules that can interact with a highly conserved and essential protein like actin. The tail regions of compounds like this compound and rhizopodin, which are crucial for actin binding, may be examples of convergent evolution. nih.gov

The study of these related biosynthetic pathways highlights that the vast diversity of actin-targeting macrolides is likely a product of both divergent evolution from common ancestors and convergent evolution driven by a common biological target. nih.gov

Total Synthesis and Chemical Modifications of Kabiramide C

Strategies for Convergent Total Synthesis of Kabiramide C

Convergent synthesis, a strategy that involves the independent synthesis of molecular fragments followed by their assembly, has been the preferred approach for the total synthesis of this compound. mdpi.comnih.gov This methodology offers significant advantages in terms of efficiency and flexibility, allowing for the preparation of advanced intermediates that can be combined in the later stages of the synthesis.

Challenges in Macrocycle Construction and Stereocontrol

The total synthesis of this compound is fraught with significant challenges, primarily centered on the construction of the 24-membered macrolide ring and the precise control of its numerous stereocenters. The large ring size presents entropic hurdles to macrocyclization, often requiring high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.govdrughunter.comresearchgate.net Furthermore, the molecule contains multiple stereogenic centers, the establishment of which demands highly stereoselective reactions to ensure the correct three-dimensional arrangement of atoms, which is crucial for its biological activity. The presence of a sensitive trisoxazole moiety and a complex polyketide chain further complicates the synthetic design, necessitating the use of mild and highly selective reagents throughout the synthetic sequence.

Key Methodologies in Fragment Coupling (e.g., Olefin Metathesis, Julia-Kocienski Olefination)

The successful implementation of a convergent synthesis relies on robust and efficient methods for coupling the independently synthesized fragments. In the context of this compound and related macrolides, several key methodologies have proven invaluable.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of large macrocycles. nih.govdrughunter.comresearchgate.netrsc.org This reaction, often utilizing well-defined ruthenium-based catalysts, facilitates the formation of a carbon-carbon double bond to close the macrocyclic ring from a linear diene precursor. nih.gov The high functional group tolerance of modern metathesis catalysts makes RCM particularly suitable for the complex molecular environment of this compound precursors. nih.govdrughunter.com

The Julia-Kocienski olefination is another cornerstone of fragment coupling in natural product synthesis, prized for its ability to form carbon-carbon double bonds with high (E)-selectivity. mdpi.comnih.govresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of a sulfone-containing fragment with an aldehyde or ketone, proceeding under mild conditions that are compatible with a wide range of sensitive functional groups. mdpi.comnih.govorganic-chemistry.org In the synthesis of complex polyketides like the side chain of this compound, the Julia-Kocienski olefination provides a reliable method for assembling key carbon skeletons. nih.govmdpi.comrsc.org

Asymmetric Synthesis Approaches to Chiral Building Blocks

The absolute stereochemistry of this compound is critical for its potent biological activity. Consequently, the development of asymmetric strategies to access the chiral building blocks is a central theme in its total synthesis. Various approaches have been employed to install the numerous stereocenters with high fidelity. These include the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and enantioselective catalysis. For instance, asymmetric aldol (B89426) reactions have been instrumental in setting key stereocenters within the polyketide fragments of related natural products. nih.govmdpi.combeilstein-journals.org The synthesis of the C1-C15 and C16-C29 fragments, or their analogues, often relies on a sequence of highly stereocontrolled reactions to build up the carbon chain with the correct stereochemical configuration. researchgate.netcolab.ws

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a crucial endeavor to understand its structure-activity relationship (SAR) and to develop new probes for studying the actin cytoskeleton. These efforts have focused on simplifying the complex structure of the natural product while retaining or modifying its biological function.

Design and Preparation of Truncated Analogues

Given the synthetic complexity of this compound, the design and synthesis of truncated analogues, which retain key structural features while being more accessible, is a logical strategy. lookchem.comrsc.org Research has shown that the side chain of related actin-binding macrolides plays a significant role in their biological activity. lookchem.com Consequently, synthetic efforts have been directed towards preparing simplified or truncated versions of the this compound side chain to evaluate their actin-disrupting properties. lookchem.comnih.govrsc.org These studies have revealed that even significantly simplified analogues can exhibit potent biological effects, providing valuable insights into the minimal structural requirements for activity. lookchem.com For example, a shorter analogue of a this compound fragment, while having a low affinity for actin monomers, was identified as a potent inhibitor of actin polymerization. lookchem.comnih.govrsc.org

Incorporation of Specific Actin-Binding Motifs

A more sophisticated approach to designing this compound analogues involves the incorporation of known actin-binding motifs to enhance or modulate their interaction with actin. lookchem.com A notable example is the integration of the Wiskott-Aldrich syndrome protein (WASP) homology 2 (WH2) domain, a small peptide motif known to bind to actin monomers. lookchem.comresearchgate.netnih.govresearchgate.netebi.ac.ukembopress.org The rationale behind this strategy is that by tethering a WH2-like motif to a simplified this compound fragment, the resulting hybrid molecule could exhibit enhanced or novel actin-modulating activities. lookchem.com It was hypothesized that replacing the macrolactone moiety of this compound with a key actin-binding tetrapeptide, LKKV, would generate hybrids with significant effects on the actin cytoskeleton. lookchem.com Indeed, studies have shown that modifying a fragment of this compound with a WH2 consensus actin-binding motif can increase its F-actin depolymerizing potency. lookchem.comnih.govrsc.org

Synthesis of Fluorescent Conjugates for Biological Probes

The utility of this compound as a biochemical tool has been significantly enhanced through its derivatization into fluorescent probes. These probes allow for the visualization and quantification of actin dynamics in vitro and in vivo. Researchers have successfully designed and synthesized several functional fluorescent conjugates of this compound (KabC). nih.govacs.org

A key synthetic strategy involved the introduction of a rigid triazole linker group, terminating in a primary amine, onto the this compound scaffold. acs.org This modification provided a versatile handle for coupling with a variety of commercially available fluorescent dyes, typically in the form of their succinimidyl esters. acs.org This approach led to the creation of five distinct fluorescent conjugates: tetramethylrhodamine (B1193902) (TMR), rhodol green (RG), IC5, dapoxyl (DAP), and fluorescein (B123965) diester (FDE) derivatives. nih.govacs.org

These fluorescently labeled KabC molecules retain the biological activity of the parent compound, binding specifically to the barbed end of actin filaments in a 1:1 complex. nih.govacs.org Spectroscopic and biochemical characterization has shown that these probes function in a manner indistinguishable from unmodified this compound. nih.gov The development of these tools has enabled new assays for determining G-actin concentration and has provided valuable insights into the distribution and dynamics of actin filaments within living cells, as the TMR-KabC and FDE-KabC probes were found to be cell-permeable. nih.govacs.org The fluorescence properties of these probes, including fluorescence anisotropy and fluorescence resonance energy transfer (FRET), are utilized in these advanced assays. nih.govacs.org

Table 1: Fluorescent Conjugates of this compound

| Conjugate Name | Fluorophore | Key Characteristics |

|---|---|---|

| TMR-KabC | Tetramethylrhodamine | Cell-permeable, used for imaging actin distribution in living cells. nih.govacs.org |

| FDE-KabC | Fluorescein Diester | Cell-permeable, provides imaging of actin filament dynamics. nih.govacs.org |

| RG-KabC | Rhodol Green | Used for in vitro actin quantification assays. nih.govacs.org |

| DAP-KabC | Dapoxyl | Used for in vitro actin quantification assays. nih.govacs.org |

| IC5-KabC | IC5 | Exhibits high steady-state fluorescence anisotropy when bound to actin. acs.org |

Advancements in Synthetic Methodologies for Trisoxazole Macrolides

The synthesis of complex macrolides like this compound, which features a trisoxazole motif, is a significant challenge in organic chemistry. Advancements in this area are often linked to broader progress in the field of macrocyclic synthesis. For many years, the production of new macrolide antibiotics depended on the semi-synthesis, which involves chemically modifying naturally occurring macrolides like erythromycin. umn.edunih.gov This approach, however, limits the extent of possible structural modifications needed to address issues like bacterial resistance. umn.edu

A major advancement has been the development of fully synthetic platforms. umn.edu These platforms allow for the construction of macrolide skeletons from simple chemical building blocks, offering unprecedented versatility. umn.edu This approach enables deep-seated structural variations that are impossible to achieve through semi-synthesis. umn.edu Researchers have successfully created hundreds of new, fully synthetic macrolides, many of which show potent antibiotic activity. umn.edu

Key synthetic methodologies that have enabled the construction of complex macrocycles include:

Convergent Synthesis: This strategy involves preparing different fragments of the molecule separately before coupling them together in the final stages. umn.edu This is exemplified by the synthesis of azaketolides, where eight chemical building blocks are assembled through convergent coupling reactions. umn.edu

Macrolactonization: This is a crucial ring-forming reaction. A variety of methods are used to activate the seco-acid (the linear precursor) to facilitate the cyclization, including the Keck-Boden esterification and the Mitsunobu reaction. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Sonogashira cross-coupling are used to form key carbon-carbon bonds within the macrocyclic framework. mdpi.com

Ring-Closing Metathesis (RCM): RCM has become a powerful and widely used method for forming large rings in natural product synthesis. nih.gov

In Situ Click Chemistry: A more recent and highly innovative approach involves using a biological target, such as the bacterial ribosome, as a template to assemble the final macrolide from precursor fragments. units.it For example, solithromycin, a third-generation macrolide, was synthesized in situ by incubating E. coli ribosomes with a macrolide-functionalized azide (B81097) and an alkyne fragment, which "click" together in their binding pocket. units.it

These general advancements in synthetic strategies provide the tools necessary to tackle the formidable challenge of synthesizing trisoxazole-containing macrolides like this compound and its analogues, paving the way for the creation of novel therapeutic agents and biological probes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylrhodamine (TMR) |

| Rhodol Green (RG) |

| Dapoxyl (DAP) |

| Fluorescein Diester (FDE) |

| G-actin |

| F-actin |

| Pyrene-actin |

| Prodan-actin |

| Erythromycin |

| Azaketolides |

| Solithromycin |

| Azide |

| 3-ethynylaniline |

Molecular and Cellular Mechanisms of Action of Kabiramide C

Interaction with Actin Monomers (G-Actin) and Filaments (F-Actin)

Kabiramide C's interaction with actin is characterized by its high affinity and the formation of an exceptionally stable complex, which is localized to a specific and functionally significant site on the actin monomer.

This compound and related trisoxazole macrolides are known to bind to actin with high specificity and affinity. researchgate.net This interaction is potent, with studies indicating a sub-nanomolar affinity for G-actin. lookchem.comrsc.org The resulting G-actin-Kabiramide C complex is remarkably stable and possesses a very long lifetime, which is central to its biological activity. nih.govnih.gov This high-affinity binding underlies its ability to sequester actin monomers and interfere with the dynamic equilibrium of the cytoskeleton. researchgate.net

The formation of the G-actin-Kabiramide C complex is not a simple, single-step event but rather a two-step binding reaction. nih.govpnas.orgpnas.orgresearchgate.net Kinetic analyses have elucidated this process, revealing an initial, rapid binding event followed by a much slower, secondary step. nih.govrcsb.org The initial interaction, which accounts for the majority of the fluorescence quenching observed in experimental assays, is characterized by a rapid on-rate. nih.gov This is followed by a slow conformational change that evolves at a rate of approximately 0.008 s⁻¹, leading to the formation of an extremely stable and long-lived final complex. nih.gov This two-step mechanism contributes to the potent and persistent nature of this compound's effects on actin.

Table 1: Kinetic Parameters of this compound Binding to G-Actin

This table summarizes the kinetic constants for the initial, rapid binding step between this compound and G-actin as determined by stopped-flow fluorescence spectroscopy.

| Kinetic Parameter | Value | Description |

|---|---|---|

| On-Rate (kon) | 54.5 (± 3.2) x 106 M-1s-1 | The rate constant for the initial association of this compound with G-actin. rcsb.org |

| Off-Rate (koff) | 5.6 (± 5.9) s-1 | The rate constant for the dissociation of the initial, less stable complex. rcsb.org |

| Dissociation Constant (Kd) | ~0.1 µM | The calculated equilibrium constant for the initial binding step, derived from koff/kon. rcsb.org |

| Second Step Rate | ~0.008 s-1 | The rate of the slower, secondary binding event leading to the final, highly stable complex. nih.gov |

High-resolution X-ray crystallography has precisely mapped the binding site of this compound on the actin monomer. nih.govresearchgate.net The interaction involves two distinct structural moieties of the this compound molecule binding to a hydrophobic cleft located at the interface of actin subdomains 1 and 3. researchgate.netnih.govresearchgate.net

The macrolide ring , containing the trisoxazole portion, attaches to a hydrophobic patch on the surface of actin's subdomain 1. nih.govresearchgate.net This interaction involves hydrophobic contacts with actin residues such as Ile-341, Ile-345, Ser-348, and Leu-349. nih.gov

The long, conserved aliphatic tail inserts itself deep within the cleft between subdomains 1 and 3. researchgate.netnih.govresearchgate.net This insertion is stabilized by numerous hydrophobic contacts with actin residues, including Tyr-143, Gly-146, Ile-345, Leu-346, Thr-351, and Met-355. nih.gov

Crucially, this binding site overlaps with the one used by endogenous actin-binding proteins, specifically the gelsolin superfamily (like Gelsolin domain 1 and CapG). nih.govpnas.orgresearchgate.net This molecular mimicry allows this compound to function as a small-molecule biomimetic of an entire class of natural actin-capping proteins. researchgate.net

Modulation of Actin Dynamics

By binding to actin monomers and filaments, this compound potently disrupts the carefully regulated process of actin dynamics, primarily through the inhibition of polymerization and the severing of existing filaments.

In addition to preventing the formation of new filaments, this compound actively disassembles existing ones by severing preformed F-actin. researchgate.netnih.govpnas.org This severing action is also proposed to be a two-step mechanism that leverages the compound's specific binding site:

First, the macrolide ring of this compound rapidly binds to an exposed hydrophobic patch on an actin protomer within the filament. nih.gov Structural models confirm that this binding site remains accessible within the F-actin structure. nih.gov

Second, this initial binding positions the aliphatic tail so that it can slowly insert into the cleft between subdomains 1 and 3. nih.gov This action directly competes with the longitudinal contacts between adjacent actin subunits in the filament. researchgate.netnih.gov The eventual displacement of these contacts weakens the filament structure at that point, causing it to sever. nih.gov

Following the severing event, this compound remains tightly bound to the newly exposed barbed (+) end of the severed filament. nih.govpnas.org This acts as a cap, preventing both the re-annealing of the filament and any subsequent polymerization from that end, a mechanism analogous to the function of gelsolin. nih.govresearchgate.net

Table 2: Biological Activity of a this compound Fragment (Compound 7c) on Actin Dynamics

This table presents the effective concentrations at which a simplified, synthetic fragment of this compound (referred to as compound 7c) inhibits G-actin polymerization and promotes the depolymerization (severing) of F-actin.

| Assay | Effective Concentration of Fragment 7c | Observed Effect |

|---|---|---|

| Inhibition of G-Actin Polymerization | 20 µM | The minimum concentration that reduced the polymerization rate by 10% compared to a control. lookchem.comrsc.org |

| Promotion of F-Actin Depolymerization | 10 µM | The concentration that resulted in a significant (5%) amount of actin being depolymerized into the supernatant fraction after incubation. lookchem.comrsc.org |

Capping of Actin Filament Barbed Ends (+)

This compound exerts its potent effects on the actin cytoskeleton primarily through its interaction with actin monomers (G-actin) and filaments (F-actin). A key aspect of its mechanism is the capping of the fast-growing barbed, or plus (+), ends of actin filaments. nih.govpnas.org The compound first forms an extremely stable and long-lived complex with G-actin. nih.govpnas.orgnih.gov This G-actin-Kabiramide C complex then functions as a novel and unregulated capping agent. nih.govpnas.orgnih.gov It binds with high affinity to the (+) end of a growing actin filament, effectively blocking the addition of new actin monomers and thus preventing further elongation. nih.govpnas.org

Furthermore, free this compound can also bind directly to actin protomers within the filament structure. nih.govpnas.orgnih.gov This interaction can lead to the severing of the filament, and the this compound molecule remains strongly bound to the newly created (+) end, functioning as an unregulated cap. nih.gov This capping activity is a primary contributor to the inhibition of actin dynamics observed in cells treated with the compound. nih.govresearchgate.net The superposition of the G-actin-Kabiramide C complex onto a model of F-actin reveals a potential spatial overlap with residues of the neighboring subunit, which suggests a mechanism for how it disrupts filament assembly and severs existing filaments. researchgate.net

Biomimicry of Endogenous Actin-Binding Proteins

The mechanism of action of this compound involves the remarkable molecular mimicry of natural, endogenous actin-binding proteins (ABPs) that regulate cytoskeleton dynamics. researchgate.net

This compound acts as a biomimetic of the gelsolin and CapG families of actin-capping proteins. nih.govpnas.orgnih.gov Competition-binding studies have demonstrated that this compound binds to the same site on G-actin as Gelsolin domain 1 and CapG. nih.govpnas.orgnih.govresearchgate.net This binding occurs within a hydrophobic cleft located between actin subdomains 1 and 3. nih.govresearchgate.netmdpi.com

The functional consequences of this binding closely resemble the activities of gelsolin. nih.gov Like gelsolin, free this compound can bind to F-actin, leading to filament severing and subsequent capping of the newly exposed barbed end. nih.govresearchgate.netresearchgate.netmdpi.com This dual action of severing and capping makes this compound a potent disruptor of the actin cytoskeleton, effectively mimicking the function of endogenous regulatory proteins but without being subject to the normal cellular control mechanisms. nih.gov

Impact on Cellular Processes Mediated by the Actin Cytoskeleton

By disrupting the normal dynamics of actin polymerization through filament capping and severing, this compound significantly impairs several critical cellular processes that are dependent on a functional actin cytoskeleton. nih.govresearchgate.net

Cell motility is fundamentally dependent on the controlled, rapid polymerization of actin filaments at the leading edge of the cell, which drives the formation of protrusions like lamellipodia. nih.gov this compound potently inhibits cell motility and protrusion. nih.gov The unregulated capping activity of the G-actin-Kabiramide C complex prematurely terminates the elongation of actin filaments that are essential for these processes. nih.gov This disruption of actin filament growth has a dramatic effect on the formation of cellular protrusions, leading to a loss of cell motility. nih.gov Studies in NBT-II cells show that concentrations of approximately 10–100 nM are sufficient to cause this effect. nih.gov

Cytokinesis, the final stage of cell division, requires the formation of a contractile ring composed primarily of actin and myosin. The proper assembly and constriction of this ring are vital for dividing the cytoplasm to form two daughter cells. This compound causes a disruption of cytokinesis. nih.gov The inhibition of actin filament growth by the G-actin-Kabiramide C complex interferes with the dynamic actin rearrangements necessary for the formation and function of the contractile ring. nih.gov Cells treated with 10-100 nM of this compound exhibit defective cytokinesis, often resulting in the presence of multiple nuclei (polyploidy) within a single cell, a clear indicator of failed cell division. nih.gov

The actin cytoskeleton serves as a network of tracks for the movement of vesicles within the cell. mdpi.com The inhibition of actin filament growth by this compound has a significant effect on intracellular vesicle transport. nih.gov By disrupting the integrity and dynamic nature of the actin filament network, the compound interferes with these transport processes. nih.gov In cells treated with 100 nM this compound, an increase in the size and number of vacuoles and enlarged vesicles has been observed, which is consistent with a disruption in normal vesicular trafficking. nih.gov The premature capping of elongating filaments by the G-actin-Kabiramide C complex leads to shorter, dysfunctional actin filaments that are unable to properly support vesicle movement. nih.gov

Compound and Protein List

| Name | Type | Function/Role |

| This compound | Chemical Compound (Macrolide) | Binds to actin, severs filaments, and caps (B75204) the barbed (+) end, mimicking endogenous proteins. |

| Gelsolin | Endogenous Protein | An actin-binding protein that severs and caps actin filaments. |

| CapG | Endogenous Protein | An actin-binding protein that caps the barbed (+) end of actin filaments. |

| Actin | Endogenous Protein | A cytoskeletal protein that forms filaments (F-actin) from monomers (G-actin). |

Summary of this compound Effects on Cellular Processes

| Cellular Process | Effect of this compound | Mechanism | Effective Concentration Range |

| Cell Motility | Inhibition | Premature capping of elongating actin filaments at the leading edge, preventing cell protrusion. nih.gov | ~10-100 nM nih.gov |

| Cytokinesis | Disruption | Interference with the formation and function of the actin-based contractile ring. nih.gov | ~10-100 nM nih.gov |

| Vesicle Transport | Disruption | Leads to shorter, dysfunctional actin filaments that cannot support intracellular vesicle movement. nih.gov | ~100 nM nih.gov |

Biological Activities and Preclinical Investigations of Kabiramide C

Anticancer Activity in In Vitro Models

Kabiramide C demonstrates significant cytotoxic and anti-proliferative effects against various cancer cell lines in laboratory settings. Its mechanism is primarily linked to its potent disruption of the actin cytoskeleton, a critical component for cell shape, motility, and division.

This compound exhibits potent growth-inhibitory effects against human cancer cells. nih.govmdpi.com A notable level of bioselectivity has been observed, with the compound being significantly more cytotoxic to cancer cells than to normal cells. nih.govmdpi.com Studies show its growth inhibitory effect on human MCF-7 breast cancer cells is approximately tenfold higher than on normal human fibroblasts. nih.govmdpi.com Specifically, the half-maximal inhibitory concentration (IC50) for MCF-7 cells was reported to be approximately 0.5 µM, whereas for fibroblasts it was around 8 µM. mdpi.com

While specific cytotoxicity data for the HeLa-S3 cell line was not available in the reviewed literature, the effects on other cell lines, such as rat bladder NBT-II cells, have been documented. In this model, treatment with 1,000 nM of this compound resulted in cell death within 8 to 12 hours. nih.gov

The disruption of the actin cytoskeleton by this compound directly impacts processes essential for cancer metastasis, such as cell motility and invasion. nih.govresearchgate.net Treatment of NBT-II cells with this compound at concentrations between 10 nM and 100 nM leads to a loss of cell motility. nih.gov This effect is a direct consequence of the compound's interference with actin dynamics, which are fundamental for the formation of lamellipodia and other cellular protrusions required for cell movement. nih.gov By severing actin filaments and preventing their polymerization, this compound effectively halts the machinery that cancer cells use to migrate and invade surrounding tissues. researchgate.net

The anti-tumor effects of this compound stem from its unique and potent interaction with actin, a core protein of the cytoskeleton. researchgate.net The mechanism involves a two-step binding reaction where this compound forms an extremely stable and long-lived 1:1 complex with globular actin (G-actin). mdpi.comnih.gov This this compound-G-actin complex then functions as an unregulated "capping" protein at the fast-growing barbed (+) end of actin filaments (F-actin). nih.gov This action blocks the addition of new actin monomers, thereby inhibiting filament growth and dynamics. nih.gov

Furthermore, free this compound molecules can sever existing actin filaments, acting as a biomimetic of the endogenous actin-binding protein Gelsolin. nih.gov This dual action—capping new filaments and severing existing ones—leads to a catastrophic breakdown of the actin cytoskeleton. researchgate.netnih.gov The consequences at the cellular level include defects in cytokinesis (cell division), a loss of cell-cell contacts, and an inability to control contractile functions, ultimately leading to programmed cell death or apoptosis. nih.gov

Antifungal Properties

This compound was first identified through its considerable antifungal activity and was named as a novel antifungal macrolide. nih.gov Its mechanism of action against fungi is believed to be the same as its anti-tumor mechanism—the disruption of the actin cytoskeleton, which is a conserved and essential component in eukaryotic cells, including fungi. nih.gov

This compound demonstrates marked, broad-spectrum antifungal activity against a range of pathogenic fungi and yeasts. nih.govmdpi.com It has shown inhibitory effects against filamentous fungi such as Aspergillus niger, Penicillium citrium, and the dermatophyte Trichophyton interdigitale. mdpi.com Its potency extends to clinically relevant yeasts, including multiple species of Candida and Cryptococcus neoformans. nih.gov In comparative assays, the potency of this compound against several fungal strains was found to be nearly equal to that of the established antifungal drug Amphotericin B. nih.gov

Preclinical In Vivo Efficacy Studies (Non-Human Models)

While the in vitro data for this compound are compelling, published studies on its in vivo therapeutic efficacy are limited. The compound has been utilized in preclinical animal models for applications other than direct efficacy testing. For instance, fluorescently labeled this compound has been successfully used as a component of a platelet-based vehicle for in vivo imaging of myeloma xenotransplants in mice. nih.gov These studies demonstrated that the compound could be administered in vivo and showed accumulation in tumors. nih.gov However, the search results did not yield studies that specifically evaluated the anti-tumor efficacy, such as the measurement of tumor growth inhibition, of this compound as a standalone therapeutic agent in non-human models.

Evaluation of Systemic Effects on Actin Cytoskeleton

This compound exerts profound and multifaceted effects on the actin cytoskeleton, primarily through its direct interaction with actin, the fundamental protein component of microfilaments. Its mechanism of action involves a sophisticated biomimicry of the endogenous actin-binding protein Gelsolin. nih.govacs.orgnih.gov

The interaction between this compound and actin is a two-step process. nih.gov Initially, the macrolide ring of this compound rapidly binds to a hydrophobic patch on an actin protomer. nih.gov This is followed by a slower, second step where the tail of the this compound molecule inserts into the cleft between subdomains 1 and 3 of the actin monomer (G-actin). nih.gov This two-step binding results in an extremely stable and long-lived G-actin-Kabiramide C complex. nih.govnih.gov

This stable complex then functions as a potent, unregulated capping protein at the barbed (+) end of actin filaments (F-actin). nih.govacs.orgnih.gov By capping the fast-growing end of the filaments, the G-actin-Kabiramide C complex effectively blocks the addition of new actin monomers, thereby inhibiting filament elongation. nih.gov This disruption of actin polymerization dynamics has significant consequences for cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility and cytokinesis. nih.govacs.org

Furthermore, free this compound can also bind directly to actin protomers within existing F-actin filaments. This interaction leads to the severing of the filament and subsequent capping of the newly exposed barbed end. nih.govacs.orgnih.gov This dual action of sequestering G-actin and severing F-actin leads to a significant breakdown of the actin cytoskeleton, particularly at higher concentrations of the compound. nih.gov

Studies using rat bladder carcinoma (NBT-II) cells have visually demonstrated these effects. At concentrations of 10–100 nM, this compound induces a loss of actin from cell-cell contacts, defects in cytokinesis leading to the presence of multiple nuclei, and the formation of membrane blebs. nih.gov At a higher concentration of 1 µM, a complete collapse of the actin cytoskeleton is observed within hours. nih.gov

The table below summarizes the key molecular interactions of this compound with the actin cytoskeleton.

| Interaction Type | Molecular Target | Mechanism | Consequence |

| G-actin Binding | Actin Monomers (G-actin) | Forms a highly stable 1:1 complex by binding to the hydrophobic cleft between subdomains 1 and 3. nih.govnih.gov | Sequesters actin monomers, making them unavailable for polymerization. |

| F-actin Capping | Barbed (+) End of Actin Filaments | The G-actin-Kabiramide C complex binds to the barbed end of filaments. nih.govacs.org | Prevents the addition of new actin monomers, inhibiting filament elongation. |

| F-actin Severing | Actin Filaments (F-actin) | Binds to actin protomers within the filament, inducing a conformational change. nih.govacs.org | Breaks the filament, creating new, capped barbed ends. |

Assessment of Biological Impact in Animal Models

While comprehensive in vivo studies detailing the systemic effects of this compound in whole animal models are not extensively reported in the available scientific literature, its potent biological impact has been primarily assessed through its cytotoxic effects on various animal-derived cell lines. These investigations provide crucial insights into the compound's potential biological activity at the cellular level.

The cytotoxicity of this compound has been demonstrated to be concentration-dependent. nih.gov In studies using NBT-II rat bladder carcinoma cells, treatment with this compound led to distinct phenotypic changes. At concentrations in the range of 10–100 nM, the compound caused a breakdown in adherens junctions, defects in cytokinesis, and an increase in cell blebbing. nih.gov At a concentration of 1000 nM (1 µM), rapid cell death was observed within 8–12 hours, accompanied by a complete collapse of the actin cytoskeleton. nih.gov

Similar cytotoxic effects have been noted in other animal cell lines, including mouse NIH 3T3 cells. nih.gov The mechanism underlying this cytotoxicity is directly linked to the profound disruption of the actin cytoskeleton, as detailed in the previous section. By inhibiting essential cellular processes such as cell division, motility, and maintenance of cell shape, this compound induces a cytotoxic response. nih.gov

The potent activity of this compound is also highlighted by its high cytotoxicity against P388 murine leukemia cells. The following table presents the reported cytotoxic activity of this compound against this cell line.

| Cell Line | Organism | Measurement | Value |

| P388 Murine Leukemia | Mouse | IC₅₀ | 0.03 ng/mL |

It is noteworthy that some marine organisms, such as nudibranchs, can accumulate high concentrations of this compound, presumably as a chemical defense mechanism, without apparent harm to themselves. nih.gov This suggests the existence of resistance mechanisms in these organisms, which are not present in mammalian cells. nih.gov The profound in vitro cytotoxicity of this compound underscores its potential as a potent biological agent, though further in vivo studies are required to fully understand its systemic effects and therapeutic potential in animal models.

Structure Activity Relationship Sar Studies of Kabiramide C

Correlation of Structural Features with Actin Binding Affinity

The high affinity of Kabiramide C for actin is a result of specific interactions mediated by its main structural domains. The formation of the G-actin–this compound complex is an extremely stable and long-lived association that occurs through a two-step binding reaction. nih.govnih.gov This interaction is primarily driven by hydrophobic contacts involving both the macrolide ring and the aliphatic tail. pnas.org

Structural studies reveal that the binding site for this compound on G-actin is the hydrophobic "target binding" cleft located between subdomains 1 and 3. researchgate.net This is the same site where actin-capping proteins like Gelsolin domain 1 and CapG bind, highlighting this compound's function as a biomimetic of these endogenous proteins. nih.govnih.gov The macrolide ring establishes firm contact with a hydrophobic patch on the surface of actin at the interface of subdomains 1 and 3, engaging with residues such as Ile-341, Ile-345, Ser-348, and Leu-349. nih.gov Meanwhile, the aliphatic tail inserts deep into the cleft between these subdomains. pnas.org Studies on modified fragments have shown that shortening the aliphatic chain leads to compounds with progressively lower affinity for G-actin, confirming the importance of this tail region for strong binding. lookchem.com

Role of the Macrocyclic Ring in Biological Activity

The macrocyclic ring of this compound is essential for the initial recognition and binding to the actin monomer. nih.gov This sizable lactone ring interacts with a hydrophobic surface patch near actin subdomains 1 and 3. pnas.org While the hydrophobic groups on the macrolide engage in specific apolar interactions with actin residues, most of the polar side groups on the ring are oriented towards the solvent. nih.gov

The significant structural variability observed in the macrolide rings of related compounds, such as Ulapualide A and Jaspisamide A, suggests that the initial binding event is likely mediated by only a few critical contacts between the ring and the hydrophobic patch on actin. nih.govresearchgate.net This structural flexibility indicates that the large surface area around this binding site can accommodate a variety of macrocyclic designs. researchgate.net This finding is significant as it suggests the possibility of designing structurally simpler chemical mimetics that retain biological activity. nih.gov

Importance of the Aliphatic Side Chain (Tail Region) for Filament Severing and Capping

The aliphatic side chain, or "tail region," of this compound is critically important for its potent filament severing and capping activities. nih.govresearchgate.net This long, hydrophobic tail is highly conserved in terms of length and stereochemistry among related actin-binding macrolides. nih.gov This conservation is dictated by the specific interactions the tail's apolar groups can make within the hydrophobic cleft between actin subdomains 1 and 3. nih.gov

A proposed mechanism for filament severing involves a two-step process. First, the macrolide ring binds to an exposed hydrophobic patch on an actin protomer within the filament. nih.gov This initial binding does not immediately sever the filament. Subsequently, the aliphatic tail slowly inserts into the actin cleft, a process which displaces the hydrophobic plug of the adjacent actin protomer. nih.gov This displacement weakens the longitudinal interaction between neighboring protomers, leading to the severing of the filament at that site. nih.govresearchgate.net After severing, this compound remains tightly bound to the actin protomer at the newly created barbed (+) end, effectively "capping" it and preventing further elongation. nih.govnih.gov This dual severing and capping action is functionally analogous to that of the protein gelsolin. researchgate.netresearchgate.net

Impact of Chemical Modifications on Specific Actin-Modulating Activities

Chemical modifications of this compound and its fragments have provided significant insights into the specific roles of its different parts. In one study, a simplified fragment of the this compound side chain (analogue 7c ) was found to be a potent inhibitor of G-actin polymerization and a promoter of F-actin depolymerization, despite having a low affinity for actin monomers. lookchem.comnih.gov This suggests that high-affinity binding to G-actin is not an absolute prerequisite for disrupting actin dynamics.

Interestingly, when a fragment of the aliphatic chain was modified by attaching a WH2 consensus actin-binding motif (LKKV), the resulting hybrid compound (10 ) showed an increased potency for F-actin depolymerization compared to the unmodified fragment (7a ) and a control compound with a different peptide sequence (11 ). lookchem.com This enhancement of F-actin depolymerization activity occurred even though the modification did not improve the compound's affinity for G-actin. lookchem.com These findings demonstrate that it is possible to tune the specific actin-modulating activities of this compound-based compounds by introducing strategic chemical modifications. lookchem.comrsc.org

| Compound | Description | G-actin Polymerization Inhibition | F-actin Depolymerization Promotion |

|---|---|---|---|

| 7a | Longer aliphatic chain fragment | Weak | Weak |

| 7b | Intermediate aliphatic chain fragment | Moderate | Moderate |

| 7c | Shorter aliphatic chain fragment | Strong | Strong |

| 10 | Fragment 7a + LKKV motif | Weak | Strong |

| 11 | Fragment 7a + LAKV motif (control) | Weak | Weak |

Data sourced from studies on synthetic fragments of this compound. lookchem.com

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, including molecular docking and structural superposition, have been instrumental in analyzing the SAR of this compound. X-ray crystallography has provided high-resolution structures of this compound bound to G-actin, defining the precise binding sites and interactions. pnas.orgresearchgate.net These crystal structures serve as a foundation for computational models.

For instance, the superposition of the G-actin-Kabiramide C complex onto a model of an actin filament (F-actin) revealed a significant spatial overlap and potential steric clashes between the bound this compound and an adjacent actin subunit in the filament. researchgate.net This modeling supports a severing mechanism analogous to that of gelsolin, where the binding of the molecule physically disrupts the longitudinal contacts within the filament. researchgate.net Furthermore, computational superimposition of the actin/Kabiramide C complex and the actin/WH2 complex has visually demonstrated the considerable overlap in their binding sites on actin, which inspired the design of hybrid molecules. lookchem.com Such computational analyses, validated by experimental data, are powerful tools for designing simplified analogues and understanding the complex interactions between macrolides and the actin cytoskeleton. researchgate.net

Kabiramide C As a Research Probe in Cell Biology

Kabiramide C (KabC) has emerged as a significant tool in cell biology, primarily due to its potent and specific interaction with actin, a critical protein in the eukaryotic cytoskeleton. This marine macrolide's ability to disrupt actin dynamics with high precision allows researchers to investigate the complex processes governed by the cytoskeleton.

Future Directions and Translational Research Perspectives for Kabiramide C Analogs

Advancements in Targeted Therapeutic Design Based on Actin Modulation

The intricate and potent interaction of Kabiramide C with actin provides a fertile ground for the design of advanced, targeted therapeutics. This compound's mechanism of action, which involves biomimicry of natural actin-binding proteins, offers a sophisticated blueprint for developing novel drugs. nih.govnih.gov Research has established that this compound and its related macrolides disrupt actin filament dynamics through a dual mechanism: at high concentrations, they sever existing actin filaments, and at lower, more clinically relevant concentrations, they sequester actin monomers (G-actin). nih.gov The resulting G-actin-Kabiramide C complex is exceptionally stable and acts as a powerful, unregulated capping agent at the barbed (+) end of actin filaments. nih.govnih.gov This capping function prematurely halts filament growth, which is crucial for cellular processes like motility, protrusion, and cytokinesis. nih.gov

Understanding this mechanism at a molecular level is paramount for therapeutic design. researchgate.net Structural studies have revealed that this compound binds to a hydrophobic cleft between subdomains 1 and 3 of G-actin, the same site used by capping proteins like Gelsolin and CapG. nih.govnih.govnih.gov This mimicry of endogenous regulatory proteins is a key feature that can be exploited. nih.govresearchgate.net Future therapeutic design can focus on creating analogs that refine this interaction. For instance, modifying the macrolide ring or the aliphatic tail could fine-tune the binding affinity and the specific mode of actin disruption—whether it primarily severs filaments or caps (B75204) them. nih.gov The goal is to create molecules that can selectively inhibit actin dynamics in pathological cells, such as metastatic cancer cells, while minimizing effects on healthy cells. researchgate.net The development of such "molecular biomimetics" could lead to new therapies for diseases driven by aberrant actin cytoskeleton function. nih.govresearchgate.net

| Feature | Description | Implication for Therapeutic Design |

| Primary Target | G-actin and F-actin | High specificity reduces the likelihood of off-target effects. |

| Binding Site | Hydrophobic cleft between actin subdomains 1 and 3. nih.govnih.gov | Allows for rational design of analogs that compete with endogenous actin-binding proteins. |

| Mechanism | Forms a stable G-actin-Kabiramide C complex that acts as a barbed-end capping agent. nih.govnih.gov Also severs F-actin at higher concentrations. nih.gov | Enables the design of drugs with specific functions, such as inhibiting cell migration (via capping) or inducing apoptosis (via cytoskeleton collapse). |

| Biomimicry | Mimics the function of actin-capping proteins like Gelsolin. nih.govnih.gov | Provides a natural template for creating synthetic molecules with enhanced or more specific regulatory functions. |

Exploration of Novel Biological Targets beyond Actin

While the primary and most potent biological target of this compound is unequivocally actin, the exploration of potential secondary targets remains a crucial aspect of future research. researchgate.net Comprehensive target identification is a cornerstone of preclinical development, as it can reveal unexpected therapeutic opportunities or predict potential off-target toxicities. To date, studies have highlighted the remarkable specificity of this compound and its relatives for actin. For example, one study demonstrated that Kabiramide D bound specifically to actin when tested against a range of other intracellular proteins. researchgate.net

However, the absence of evidence for non-actin targets is not definitive proof of their non-existence. The complex structure of this compound, featuring a macrolide ring and a distinct side chain, could theoretically allow for lower-affinity interactions with other proteins that possess compatible binding pockets. nih.gov Future research should employ advanced and unbiased screening methods to investigate this possibility thoroughly. Techniques such as affinity chromatography using immobilized this compound analogs against whole-cell lysates, combined with mass spectrometry-based proteomic analysis, could identify any previously unknown binding partners. Understanding the complete interaction profile of this compound is essential for its full development as a therapeutic lead.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of this compound's cellular impact, future research must integrate various "omics" technologies. biobide.comfrontiersin.org These high-throughput methods provide a global view of molecular changes within a cell or organism, moving beyond a single target to capture the complexity of the biological response. biobide.comresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the pathways perturbed by this compound's actin-modulating activity. frontiersin.orgembopress.org

Transcriptomics: Analyzing the complete set of RNA transcripts can reveal how cells transcriptionally adapt to the cytoskeletal stress induced by this compound. This could uncover compensatory mechanisms or highlight the downstream signaling cascades affected by actin disruption. biobide.com

Proteomics and Phosphoproteomics: These approaches can identify changes in the abundance and phosphorylation status of thousands of proteins. embopress.org This is particularly relevant for understanding how this compound affects signaling networks that are intrinsically linked to the actin cytoskeleton, providing insights into the regulation of cell adhesion, migration, and proliferation. researchgate.netembopress.org

Metabolomics: Studying the full complement of metabolites can shed light on how the profound changes in cell structure and motility, caused by this compound, impact cellular metabolism and energy production. biobide.com

Integrating these multi-omics datasets with advanced computational and mechanistic modeling can uncover novel causal relationships and mechanisms of action. embopress.org This comprehensive approach is essential for identifying robust biomarkers of drug response and for fully elucidating the intricate molecular machinery affected by this compound, paving the way for more informed clinical applications. biobide.com

Development of Next-Generation Actin-Targeting Agents with Enhanced Specificity

A key future direction for this compound research is the development of next-generation analogs with improved therapeutic profiles. While this compound is a powerful tool for studying the actin cytoskeleton, its high cytotoxicity necessitates the design of derivatives with enhanced specificity and a better therapeutic window. researchgate.netresearchgate.net The goal is to create new chemical entities that retain the potent actin-targeting activity but are more selective for disease-relevant cellular processes. researchgate.net

One promising strategy involves the synthesis of simplified or modified fragments of the this compound structure. nih.govrsc.org Research has shown that it is possible to create derivatives that paradoxically invert their mode of action from actin nucleation to inhibition, suggesting that the function of these compounds can be finely tuned. researchgate.net Another innovative approach has been to modify a fragment of this compound with a WH2 consensus actin-binding motif (LKKV). nih.govrsc.orglookchem.com While this modification did not increase the affinity for G-actin monomers, it did enhance the F-actin depolymerization potency. lookchem.com Intriguingly, a shorter, analogous fragment without the LKKV motif was identified as a potent inhibitor of actin polymerization, leading to a loss of actin stress fibers in cells. nih.govrsc.org

These findings demonstrate that it is feasible to separate the different activities of this compound through chemical modification. Future work will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the macrolide ring, the trisoxazole moiety, and the side chain to understand which parts of the molecule are critical for each specific actin-modulating activity (e.g., capping vs. severing).

Hybrid Molecules: Continuing to explore the conjugation of this compound fragments with other actin-binding motifs to create agents with novel or enhanced functions. lookchem.com

Computational Modeling: Using computational approaches to predict the binding modes and activities of new derivatives, thereby guiding synthetic efforts toward compounds with greater functional selectivity. researchgate.net

| Analog Strategy | Objective | Key Finding | Reference |

| Fragment Modification | Increase potency and alter function. | A shorter fragment was a potent inhibitor of actin polymerization and depolymerization. | nih.govrsc.org |

| Hybrid Conjugation | Enhance specific activities like depolymerization. | Adding a WH2 motif (LKKV) to a this compound fragment increased its F-actin depolymerization potency. | researchgate.netlookchem.com |

| Computational Design | Tune compounds towards a desired mode of action (e.g., inhibition vs. nucleation). | It is feasible to generate new synthetic actin binders with increased functional selectivity based on computational models. | researchgate.net |

Potential as Lead Compounds for Non-Cancer Indications (e.g., Actin Cytoskeleton Diseases)

The potent actin-modulating properties of this compound and its analogs suggest their therapeutic potential extends beyond oncology. The actin cytoskeleton is fundamental to the function of virtually all eukaryotic cells, and its dysregulation is implicated in a wide range of non-cancerous pathologies. nih.gov Therefore, this compound derivatives could serve as lead compounds for developing treatments for these conditions. nih.gov

Diseases of the actin cytoskeleton can include certain genetic disorders, infectious diseases where pathogens manipulate the host actin for invasion and motility, and fibrotic diseases. The ability of this compound to inhibit cell motility and alter cell shape could be therapeutically relevant in such contexts. nih.gov For example, in fibrosis, the excessive activity of myofibroblasts, which are highly contractile and migratory cells, leads to organ damage. An agent that can selectively dampen the actin dynamics in these cells could have anti-fibrotic effects.

The development of this compound analogs for non-cancer indications will require a significant reduction in their general cytotoxicity. researchgate.net The focus would be on creating derivatives that modulate, rather than completely obliterate, actin function at low concentrations. By achieving enhanced specificity for certain cell types or particular states of actin dysregulation, it may be possible to harness the power of these macrolides for a new class of therapies targeting actin cytoskeleton-related diseases. nih.gov

Drug Discovery and Preclinical Development Strategies for this compound and its Derivatives

Translating this compound or its derivatives from a laboratory tool into a clinical therapeutic requires a structured drug discovery and preclinical development program. basicmedicalkey.com The initial challenge with a potent natural product like this compound is to mitigate its high toxicity while preserving its desirable pharmacological activity. basicmedicalkey.com

The preclinical development path for this compound analogs would involve several key stages:

Lead Optimization: This is the phase where medicinal chemistry efforts are paramount. Based on structure-activity relationship data, chemists will synthesize a library of derivatives designed to have improved properties, such as greater selectivity, lower toxicity, and better pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion). basicmedicalkey.com

In Vitro Profiling: Promising candidates will be extensively tested in a battery of cell-based assays. This goes beyond simple cytotoxicity tests to include assays for cell migration, invasion, and specific cytoskeletal arrangements to confirm their mechanism of action.

Pharmacokinetic and Toxicology Studies: Before any human trials, lead compounds must undergo rigorous evaluation in animal models to understand how the drug is processed by the body and to establish a safety profile. This step is critical for identifying potential liabilities that could halt development. basicmedicalkey.com

Efficacy in Disease Models: The optimized analogs must be tested in relevant preclinical models of disease, such as animal models of cancer metastasis or fibrosis, to demonstrate that they have the desired therapeutic effect in a living organism.

Given the challenges, such as the potential for inducing an immune response or off-target effects, this process is iterative and has a high attrition rate. basicmedicalkey.com However, by starting with a highly active and specific natural product like this compound, researchers have a strong foundation upon which to build a successful drug discovery program.

Q & A

Q. What is the biochemical role of Kabiramide C in actin filament dynamics, and how is this mechanism experimentally validated?

this compound (KabC) is a macrolide compound that binds to actin monomers, inhibiting their polymerization into filaments. This mechanism is validated via fluorescence recovery after photobleaching (FRAP) assays. For example, in studies using erbB3-Citrine cells, KabC (20 nM) significantly reduced the mobile fraction (M%) of actin compared to untreated controls (P ≤ 0.05), as shown in fluorescence recovery parameter tables . Researchers should pair FRAP with actin co-sedimentation assays to confirm monomer sequestration.

Q. What standardized protocols exist for administering this compound in cell-based studies?

KabC is typically administered at 20 nM concentration in cell culture media, incubated for 20 minutes at 30°C. This protocol ensures optimal actin-binding efficiency without cytotoxicity (Table 2, ). Methodological consistency is critical: deviations in temperature (e.g., 23°C vs. 30°C) or incubation time alter KabC’s efficacy, as seen in comparative studies with methyl-β-cyclodextrin (MβCD) .

Q. How does this compound compare to other actin-targeting compounds (e.g., Latrunculin A) in experimental outcomes?

KabC’s specificity for G-actin distinguishes it from Latrunculin A, which disrupts both monomeric and filamentous actin. Researchers should use co-localization microscopy and dose-response curves to compare effects. For instance, KabC’s lower cytotoxicity at 20 nM makes it preferable for long-term live-cell imaging .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cell lines?

Variability in KabC’s effects (e.g., M% differences in epithelial vs. immune cells) may stem from cell-specific actin isoform expression or membrane permeability. To address this:

Q. What experimental designs optimize the study of this compound’s role in pathogen-host interactions?

KabC’s inhibition of actin polymerization is critical in studying pathogens like Vibrio cholerae, which manipulate host cytoskeletons. Advanced approaches include:

- Dual-pathogen models : Co-infecting cells with V. cholerae and applying KabC to isolate actin-dependent invasion pathways.

- Time-lapse imaging : Capturing real-time actin remodeling during infection, with KabC administered at staggered intervals . Ensure proper controls (e.g., untreated cells, Latrunculin A-treated samples) to isolate KabC-specific effects.

Q. How can researchers address challenges in quantifying this compound’s subcellular distribution?

KabC’s low endogenous fluorescence necessitates indirect detection methods:

- Immunofluorescence : Use anti-KabC antibodies (validated via competitive binding assays with purified actin).

- Metabolic labeling : Incorporate stable isotope-labeled KabC and track localization via nanoSIMS imaging. Cross-validate results with actin polymerization assays to confirm functional relevance .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. For FRAP data, apply kinetic models like the reaction-dominant or diffusion-dominant equations to distinguish KabC’s effects on actin mobility vs. binding kinetics . Open-source tools such as FIJI/ImageJ plugins (e.g., FRAPcalc) ensure reproducibility.

Q. How should researchers document this compound experiments to meet reproducibility standards?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Primary data : Include raw FRAP images, dose-response curves, and statistical outputs in supplementary materials.

- Protocol details : Specify KabC batch numbers, solvent (e.g., DMSO concentration), and incubation conditions.

- Negative controls : Document untreated cells and solvent-only controls to rule out artifacts .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in designing KabC studies involving primary human cells?

- Ethical oversight : Obtain IRB approval for primary cell use and disclose KabC’s cytotoxicity profile (even at low concentrations).

- Donor variability : Use cells from ≥3 donors to account for genetic diversity in actin regulation.

- Off-target effects : Screen for unintended interactions with tubulin or intermediate filaments via co-immunoprecipitation .

Q. How can researchers mitigate publication bias in KabC-related studies?

Pre-register studies on platforms like Open Science Framework to disclose null or negative results (e.g., KabC’s inefficacy in certain cancer models). Share datasets publicly via repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.